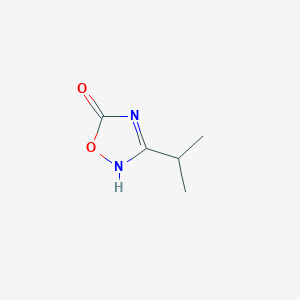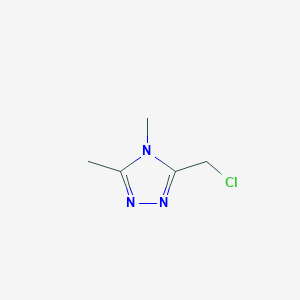
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole
描述
3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole is an organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group attached to the triazole ring, along with two methyl groups at the 4 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Introduction of Methyl Groups: Methylation of the triazole ring can be achieved using methylating agents such as methyl iodide in the presence of a base.
Chloromethylation: The chloromethyl group is introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Reduction Products: Reduction typically results in the formation of partially or fully reduced triazole derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Triazole derivatives are explored as ligands in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Exhibits potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Antifungal Agents: Similar to other triazoles, it may possess antifungal properties.
Industry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application:
Antimicrobial Activity: It likely disrupts microbial cell membranes or interferes with essential enzymes.
Catalysis: Functions as a ligand, coordinating with metal centers to facilitate catalytic reactions.
相似化合物的比较
4,5-Dimethyl-4H-1,2,4-triazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-(Bromomethyl)-4,5-dimethyl-4H-1,2,4-triazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness:
Reactivity: The presence of the chloromethyl group makes 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole highly reactive in nucleophilic substitution reactions, offering a versatile platform for the synthesis of diverse derivatives.
Applications: Its unique structure allows for specific applications in medicinal chemistry and materials science that are not possible with other triazole derivatives.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial fields, highlighting its importance in ongoing research and development.
属性
IUPAC Name |
3-(chloromethyl)-4,5-dimethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-4-7-8-5(3-6)9(4)2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWIXGUFXFSQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245172 | |
| Record name | 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881845-16-5 | |
| Record name | 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881845-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrazine;hydrochloride](/img/structure/B7881548.png)
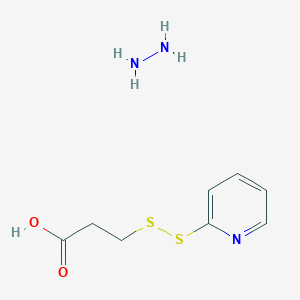
![sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate](/img/structure/B7881555.png)
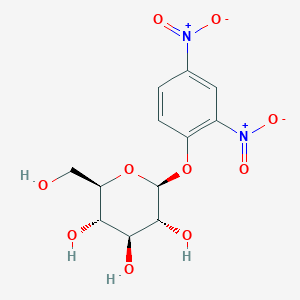
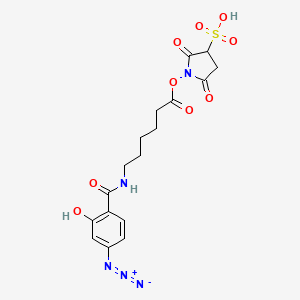

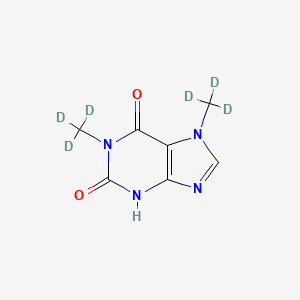
![sodium;3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonate](/img/structure/B7881589.png)

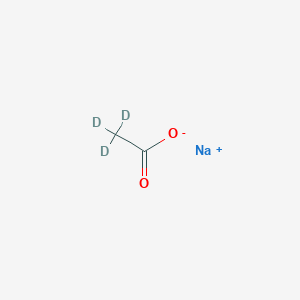
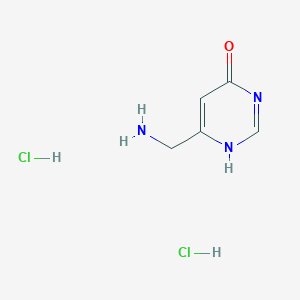
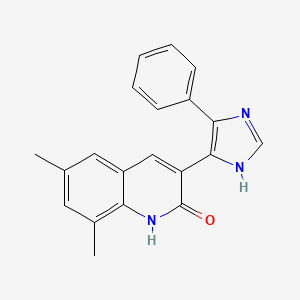
![3-[(2R,6S)-2,6-dimethylmorpholin-4-ium-4-yl]propanoate](/img/structure/B7881616.png)
